molecular formula C12H10ClNO B7936877 5-Chloro-2-(3-methylphenoxy)pyridine

5-Chloro-2-(3-methylphenoxy)pyridine

Cat. No.: B7936877
M. Wt: 219.66 g/mol
InChI Key: YYCLAVWODBKKDE-UHFFFAOYSA-N
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Description

Contextual Significance within Heterocyclic Chemistry

Heterocyclic compounds, particularly those containing nitrogen, form the backbone of a vast array of pharmaceuticals and agrochemicals. Pyridine (B92270) derivatives, a prominent class within this group, are significant due to their biological efficacy and versatile chemical reactivity. The introduction of specific substituents, such as halogens and phenoxy groups, onto the pyridine ring allows for the fine-tuning of the molecule's steric and electronic properties. This targeted modification is a cornerstone of modern medicinal chemistry and materials science. Halogenated pyridines, in particular, are recognized as crucial building blocks, or intermediates, in the synthesis of more complex, high-value molecules, including a generation of high-efficacy, low-toxicity pesticides. google.com

Overview of Structural Features and Synthetic Interest

5-Chloro-2-(3-methylphenoxy)pyridine is a bi-aryl ether characterized by a central pyridine ring. The ring is substituted at the 5-position with a chlorine atom and at the 2-position with an ether linkage to a 3-methylphenyl (m-cresyl) group. This structure combines the features of a halogenated pyridine with a phenoxy moiety, making it a molecule of interest for further chemical transformations.

The synthetic interest in this compound primarily stems from its role as an intermediate. Its structure is typically assembled through a nucleophilic aromatic substitution reaction, such as a variation of the Williamson ether synthesis or an Ullmann condensation. In this likely synthetic pathway, the sodium or potassium salt of 3-methylphenol (m-cresol) acts as a nucleophile, displacing the chlorine atom at the 2-position of a 2,5-dichloropyridine (B42133) molecule. The chlorine at the 2-position is significantly more activated towards nucleophilic attack than the one at the 5-position due to the electronic influence of the ring nitrogen. This type of reaction is a standard and well-established method for forming the diaryl ether (C-O-C) bond that characterizes this and related compounds. epo.org

Table 1: Chemical and Physical Properties of this compound

Property Value Source
CAS Number 28373-60-6 chemicalbook.com
Molecular Formula C₁₂H₁₀ClNO chemicalbook.com
Molecular Weight 219.67 g/mol chemicalbook.com
IUPAC Name This compound

| SMILES | Cc1cccc(c1)Oc2ccc(Cl)cn2 | chemicalbook.com |

Scope of Academic Research and Investigative Methodologies

While this compound is available through chemical suppliers, it has not been the subject of extensive, specific academic investigation in widely available literature. Research into this class of compounds typically focuses on their synthesis and their utility as precursors for larger molecules.

The characterization of such a compound would rely on a standard suite of investigative methodologies common in synthetic chemistry:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the connectivity of the atoms, showing the distinct signals for the protons and carbons on both the pyridine and phenyl rings.

Mass Spectrometry (MS): This technique would be employed to confirm the molecular weight (219.67 g/mol ) and to study fragmentation patterns, which can provide further structural evidence.

Infrared (IR) Spectroscopy: IR analysis would identify characteristic vibrations, such as the C-O-C stretch of the ether linkage and the vibrations associated with the substituted aromatic rings.

Crystallography: If the compound can be crystallized, single-crystal X-ray diffraction would provide definitive proof of its three-dimensional structure, bond lengths, and bond angles. This method is considered the gold standard for structural elucidation and has been used on many related pyridine derivatives. epo.org

These analytical techniques are routinely applied to confirm the identity and purity of novel compounds and intermediates in heterocyclic chemistry.

Historical Development and Contemporary Relevance in Chemical Synthesis

The specific historical timeline for the first synthesis of this compound is not well-documented in major chemical literature. Its development is intrinsically linked to the broader advancement of synthetic organic chemistry, particularly the methods developed for constructing aryl-ether bonds.

The contemporary relevance of this compound lies in its function as a chemical building block. Chlorinated pyridine intermediates are vital in the production of numerous commercial products, especially in the agrochemical sector. For instance, the related intermediate 2-chloro-5-chloromethylpyridine is a key precursor to neonicotinoid insecticides like imidacloprid (B1192907) and acetamiprid. google.com Similarly, other pyridyloxy-phenoxy compounds are the basis for potent herbicides. chemicalbook.com

Therefore, this compound is best understood not as an end-product, but as a valuable intermediate. Its structure contains multiple reactive sites that can be targeted in subsequent synthetic steps to build more elaborate molecules for evaluation in pharmaceutical or agrochemical research and development programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-(3-methylphenoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c1-9-3-2-4-11(7-9)15-12-6-5-10(13)8-14-12/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYCLAVWODBKKDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Precursors

Strategies for Constructing the Pyridine (B92270) Core

The pyridine ring is a fundamental heterocyclic scaffold. uiowa.edu Its synthesis can be complex, often resulting in a mixture of products. uiowa.edu For specialized compounds like 5-Chloro-2-(3-methylphenoxy)pyridine, direct manipulation of a pre-existing, substituted pyridine is often the more practical route. uiowa.edu

Common starting materials for the pyridine component include:

2,5-Dichloropyridine (B42133): This readily available precursor allows for regioselective substitution at the 2-position. sigmaaldrich.com

2-Amino-5-chloropyridine (B124133): This can be converted to 2-hydroxy-5-chloropyridine via diazotization, which can then undergo further reactions. google.comorgsyn.org

3-Methylpyridine N-oxide: This can be used to introduce the chloro-substituent. justia.com

Phenoxylation Reactions: Coupling of Pyridyl Halides with Substituted Phenols

The key step in synthesizing this compound is the formation of the ether bond between the pyridine and phenol (B47542) fragments. This is typically achieved through phenoxylation reactions.

Nucleophilic aromatic substitution (SNAr) is a primary method for forming the C-O bond in diaryl ethers. researchgate.netnih.gov In this reaction, a nucleophile, in this case, the phenoxide of m-cresol (B1676322) (3-methylphenol), attacks an electron-deficient aryl halide, such as 2,5-dichloropyridine. nih.govyoutube.com The pyridine ring's electron-deficient nature facilitates this type of reaction. uiowa.edu

The reaction is typically carried out in the presence of a base, such as potassium hydroxide (B78521) or sodium hydroxide, to deprotonate the phenol. wikipedia.orgacs.org The presence of an electron-withdrawing group on the pyridine ring can further facilitate the SNAr reaction. nih.gov Microwave irradiation has been shown to accelerate these reactions, often leading to very good yields in a short amount of time. organic-chemistry.org

A general representation of the SNAr reaction is:

2,5-Dichloropyridine + 3-Methylphenol --(Base)--> this compound

Metal-catalyzed cross-coupling reactions provide powerful alternatives for diaryl ether synthesis. researchgate.net

Ullmann Condensation: This classic copper-catalyzed reaction involves the coupling of an aryl halide with a phenol. wikipedia.orgorganic-chemistry.orgnih.gov Traditional Ullmann reactions often require harsh conditions, such as high temperatures. wikipedia.orgnih.gov However, modern modifications using soluble copper catalysts with ligands like diamines can be performed under milder conditions. wikipedia.orgorganic-chemistry.org The reaction is believed to proceed through a copper(I) active species. organic-chemistry.org

Buchwald-Hartwig Amination: While primarily known for C-N bond formation, palladium-catalyzed Buchwald-Hartwig-type reactions can also be adapted for C-O bond formation to synthesize diaryl ethers. wikipedia.orgorganic-chemistry.org These methods offer an alternative to the often harsh conditions of the Ullmann condensation. wikipedia.org The choice of phosphine (B1218219) ligands is crucial for the success of these reactions. wikipedia.orglibretexts.org

Coupling ReactionCatalystTypical Conditions
Ullmann Condensation Copper (metal or salts)High temperatures, polar solvents (e.g., DMF, NMP) wikipedia.org
Buchwald-Hartwig Palladium with phosphine ligandsMilder conditions, various solvents (e.g., Toluene, THF) libretexts.orgwuxiapptec.com

Derivatization of this compound Precursors

The synthesis can also proceed through the derivatization of precursors that already contain a portion of the final structure. For instance, a precursor like 5-chloro-3-methylpyridine-2-carboxylic acid could potentially be synthesized and then decarboxylated after the ether linkage is formed. chemicalbook.com Another approach involves the synthesis of a key intermediate such as 5-chloro-2,3-dihydroxypyridine, which would then require selective etherification. google.com

Regioselective Synthesis and Isomer Control

Controlling the position of the substituents on the pyridine ring is critical. Starting with 2,5-dichloropyridine provides a direct route to the desired 5-chloro substitution pattern, as the chlorine at the 2-position is generally more susceptible to nucleophilic attack than the one at the 5-position. sigmaaldrich.com However, the formation of isomeric products is a potential issue that needs to be carefully managed through the choice of reactants and reaction conditions. google.com The synthesis of 2,5-dichloropyridine itself can produce isomeric impurities like 2,3-dichloropyridine, which may need to be removed to ensure the purity of the final product. google.com The regioselectivity of reactions involving pyridine N-oxides can also be influenced by the reaction conditions to favor substitution at the 2-position. nih.gov

Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes the use of environmentally friendly methods. For diaryl ether synthesis, this includes the development of catalyst-free reactions, the use of less toxic reagents, and energy-efficient processes. su.se

Metal-Free Synthesis: Researchers have developed metal-free methods for creating diaryl ethers using hypervalent iodine reagents, which are considered to have low toxicity. su.se These methods are energy-efficient and generate less waste. su.se

Flow Chemistry: The use of continuous-flow microfluidic reactors can lead to cleaner reaction profiles, higher yields, and improved safety for C-O bond formation reactions. nih.gov

Solvent-Free Conditions: Performing reactions under solvent-free conditions, sometimes with microwave assistance, offers a greener alternative to traditional methods that use large volumes of solvents. researchgate.net

Sustainable Catalysts: The use of stable and reusable nanocatalysts, such as copper nanoparticles, provides an eco-friendly and cost-effective approach for C-O coupling reactions. jsynthchem.com

Advanced Structural Elucidation and Spectroscopic Characterization

Vibrational Spectroscopy Applications

Vibrational spectroscopy probes the quantized vibrational states of a molecule. The absorption (Infrared) or scattering (Raman) of photons at specific frequencies corresponds to the vibrations of specific functional groups and the molecular skeleton as a whole, offering a unique fingerprint of the compound.

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. uobasrah.edu.iq For 5-Chloro-2-(3-methylphenoxy)pyridine, the spectrum is expected to be rich with characteristic absorption bands corresponding to its constituent parts: the substituted pyridine (B92270) ring, the substituted benzene (B151609) ring, the ether linkage, and the methyl group.

Key expected absorption bands include:

Aromatic C-H Stretching: Vibrations for the C-H bonds on both the pyridine and benzene rings are anticipated in the 3100-3000 cm⁻¹ region. core.ac.uk

Aliphatic C-H Stretching: The methyl group (CH₃) protons will exhibit symmetric and asymmetric stretching vibrations, typically found between 2950 and 2850 cm⁻¹.

Aromatic C=C and C=N Stretching: The characteristic stretching vibrations of the carbon-carbon and carbon-nitrogen bonds within the pyridine and benzene rings are expected to appear in the 1600-1400 cm⁻¹ region. These bands are often complex and provide a fingerprint for the aromatic systems. researchgate.netresearchgate.net

Asymmetric C-O-C Stretching: A strong, prominent band corresponding to the asymmetric stretching of the aryl-ether linkage is one of the most diagnostic peaks, expected around 1250-1200 cm⁻¹.

Symmetric C-O-C Stretching: The corresponding symmetric ether stretch is typically weaker and found at lower wavenumbers, around 1050-1000 cm⁻¹.

C-Cl Stretching: The vibration of the carbon-chlorine bond on the pyridine ring is expected to produce a strong band in the 800-600 cm⁻¹ region. core.ac.uk

Table 1: Predicted FT-IR Bands for this compound

Predicted Frequency Range (cm⁻¹) Intensity Assignment
3100 - 3000 Medium-Weak Aromatic C-H Stretching
2960 - 2920 Weak Asymmetric Aliphatic C-H Stretching (CH₃)
2880 - 2850 Weak Symmetric Aliphatic C-H Stretching (CH₃)
1595 Strong Aromatic C=C/C=N Ring Stretching
1480 Strong Aromatic C=C/C=N Ring Stretching
1240 Strong Asymmetric Aryl C-O-C Stretching
1030 Medium Symmetric Aryl C-O-C Stretching

Key expected Raman shifts include:

Ring Breathing Modes: The symmetric "breathing" vibrations of the pyridine and benzene rings, where the rings expand and contract symmetrically, typically give rise to strong and sharp signals in the Raman spectrum, expected around 1000 cm⁻¹. researchgate.net

Substituent-Sensitive Modes: The positions of the chloro and methylphenoxy groups on the pyridine ring will influence specific ring vibrations, providing structural confirmation. rsc.org

Symmetric Bonds: The symmetric C-O-C stretch and C-C bonds of the aromatic rings are often more prominent in Raman than in IR spectra.

Table 2: Predicted Raman Bands for this compound

Predicted Shift Range (cm⁻¹) Intensity Assignment
3100 - 3000 Medium Aromatic C-H Stretching
1600 Strong Aromatic Ring Stretching
1025 Very Strong Pyridine Ring Breathing Mode
1000 Very Strong Benzene Ring Breathing Mode

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities (splitting patterns), and integrations, a complete structural assignment can be made.

The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. For this compound, distinct signals are expected for the three protons on the pyridine ring, the four protons on the m-cresol (B1676322) ring, and the three protons of the methyl group.

Pyridine Protons: The protons on the pyridine ring are influenced by the electronegative nitrogen atom and the electron-withdrawing chlorine atom. The proton at position 6 (H-6), adjacent to the nitrogen, is expected to be the most deshielded, appearing as a doublet at the lowest field. The H-4 proton will likely appear as a doublet of doublets, coupled to both H-3 and H-6 (long-range). The H-3 proton will appear as a doublet coupled to H-4. nih.govchemicalbook.com

Phenoxy Protons: The four protons on the 3-methylphenoxy ring will exhibit chemical shifts characteristic of a substituted benzene ring. Their splitting patterns will depend on their coupling relationships.

Methyl Protons: The methyl (CH₃) group protons are expected to appear as a sharp singlet in the aliphatic region (around 2.3-2.4 ppm), as they have no adjacent protons to couple with. rsc.org

Table 3: Predicted ¹H NMR Data for this compound (in CDCl₃)

Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
~8.15 d H-6 (Pyridine)
~7.70 dd H-4 (Pyridine)
~6.85 d H-3 (Pyridine)
~7.25 t H-5' (Phenoxy)
~7.05 d H-6' (Phenoxy)
~6.95 s H-2' (Phenoxy)
~6.90 d H-4' (Phenoxy)

The ¹³C NMR spectrum reveals each unique carbon atom in the molecule. In proton-decoupled mode, each carbon appears as a singlet, and its chemical shift provides insight into its electronic environment. organicchemistrydata.org

Pyridine Carbons: The carbon atom C-2, bonded to both nitrogen and the ether oxygen, is expected to be the most deshielded carbon of the pyridine ring. The C-5 carbon, bonded to chlorine, will also be significantly deshielded. researchgate.net

Phenoxy Carbons: The carbon attached to the ether oxygen (C-1') will be highly deshielded. The carbon bearing the methyl group (C-3') will also have a characteristic chemical shift.

Methyl Carbon: The aliphatic methyl carbon will appear at a high field (low ppm value), typically around 20-22 ppm.

Table 4: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Predicted Chemical Shift (δ, ppm) Assignment
~163.0 C-2 (Pyridine)
~152.5 C-1' (Phenoxy)
~148.0 C-6 (Pyridine)
~140.5 C-4 (Pyridine)
~140.0 C-3' (Phenoxy)
~130.0 C-5' (Phenoxy)
~127.0 C-5 (Pyridine)
~125.0 C-6' (Phenoxy)
~122.0 C-4' (Phenoxy)
~118.0 C-2' (Phenoxy)
~111.5 C-3 (Pyridine)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity between atoms. harvard.edulibretexts.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations (cross-peaks) between protons that are spin-spin coupled (typically through two or three bonds). This would definitively link H-3 with H-4 and H-4 with H-6 (via a weaker long-range coupling) on the pyridine ring. It would also establish the connectivity between the protons on the phenoxy ring. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H coupling). An HSQC spectrum would allow for the direct assignment of each protonated carbon in the ¹³C spectrum by linking it to its already-assigned proton from the ¹H spectrum. For example, the singlet at ~2.35 ppm in the ¹H spectrum would correlate with the carbon signal at ~21.5 ppm in the ¹³C spectrum, confirming the methyl group assignment. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically two to three bonds). HMBC is vital for identifying quaternary (non-protonated) carbons and piecing together the molecular fragments. Key expected correlations would include:

The H-6 proton of the pyridine ring showing a correlation to the C-2 carbon, confirming their proximity across the nitrogen atom.

Protons on the phenoxy ring (H-2' and H-6') showing a correlation to the C-2 carbon of the pyridine ring, confirming the ether linkage.

The methyl protons showing correlations to the C-2', C-3', and C-4' carbons of the phenoxy ring, confirming its position. mdpi.com

By systematically applying these spectroscopic methods, the complete and unambiguous structural elucidation of this compound can be achieved.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry of this compound would confirm its molecular weight and offer insights into its structural stability through fragmentation analysis. The molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular formula, C12H10ClNO. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak would be observed, which is a key indicator for compounds containing a single chlorine atom. miamioh.edu

The fragmentation of this compound under electron ionization is anticipated to proceed through several key pathways, driven by the relative stability of the resulting fragments. youtube.comlibretexts.org The ether linkage and the chloro-substituted pyridine ring are the most likely sites for fragmentation.

Common fragmentation patterns would likely include:

Cleavage of the ether bond: This is a common fragmentation pathway for aryl ethers. miamioh.edu This could result in the formation of a [C₅H₃ClN]⁺ fragment corresponding to the chloropyridine moiety and a [C₇H₇O]⁺ fragment from the methylphenoxy group, or their respective radical cations.

Loss of the chlorine atom: The expulsion of a chlorine radical is a frequent fragmentation pathway for chloro-aromatic compounds. nih.gov

Fragmentation of the pyridine ring: The pyridine ring can undergo characteristic ring-opening and fragmentation, although this may be less predominant than the cleavage of the ether bond.

A hypothetical fragmentation pattern is presented in the table below.

Table 1: Hypothetical Mass Spectrometry Fragmentation Data for this compound

m/z Value (Hypothetical)Proposed Fragment IonStructural Formula of FragmentNotes
219/221[C₁₂H₁₀ClNO]⁺˙Molecular Ion (M⁺˙)Isotopic pattern for one Cl atom
184[C₁₂H₁₀NO]⁺[M-Cl]⁺Loss of chlorine radical
128/130[C₅H₃ClN]⁺˙Chloropyridinyl radical cationCleavage of the ether C-O bond
107[C₇H₇O]⁺Methylphenoxonium ionCleavage of the ether C-O bond

Single Crystal X-ray Diffraction Analysis

Determination of Molecular Conformation and Bond Parameters

Table 2: Predicted Bond Parameters for this compound

ParameterPredicted Value RangeNotes
C-Cl Bond Length1.73 - 1.75 ÅTypical for chloro-aromatic compounds
C-O (ether) Bond Lengths1.36 - 1.42 ÅAsymmetric due to aromatic ring differences
Dihedral Angle (Pyridine-Phenoxy)40 - 60°Based on sterically similar structures

Analysis of Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The crystal packing of this compound would be governed by a combination of weak intermolecular forces.

Hydrogen Bonding: While lacking classical hydrogen bond donors, weak C-H···N and C-H···O hydrogen bonds are expected to play a significant role in the crystal packing. nih.gov The nitrogen atom of the pyridine ring and the oxygen atom of the ether linkage can act as hydrogen bond acceptors.

Halogen Bonding: The chlorine atom can participate in halogen bonding (C-Cl···N or C-Cl···O), where the electropositive region on the chlorine atom (the σ-hole) interacts with an electron-rich atom. researchgate.net

π-π Stacking: The aromatic pyridine and phenoxy rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice. These interactions can be either parallel-displaced or T-shaped.

Crystal Packing and Supramolecular Assembly

Table 3: Predicted Crystallographic Data for this compound

ParameterPredicted InformationNotes
Crystal SystemMonoclinic or OrthorhombicCommon for molecules of this type
Space GroupP2₁/c or P-1Centrosymmetric space groups are common
Molecules per Asymmetric Unit (Z')1A single molecule in the asymmetric unit is most likely

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

The UV-Vis absorption spectrum of this compound in a suitable solvent, such as ethanol (B145695) or dichloromethane, would exhibit absorption bands corresponding to π → π* and n → π* electronic transitions. researchgate.netresearchgate.netmdpi.com The pyridine and phenoxy rings are the primary chromophores.

The π → π* transitions, typically of high intensity (large molar absorptivity, ε), arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic rings. The n → π* transitions, which are generally of lower intensity, involve the excitation of a non-bonding electron (from the nitrogen or oxygen atom) to an antibonding π* orbital. The presence of the chloro and methyl substituents, as well as the ether linkage, will influence the position and intensity of these absorption bands.

Table 4: Predicted UV-Vis Absorption Data for this compound

Wavelength (λmax) Range (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Type of TransitionChromophore
220 - 24010,000 - 30,000π → πPhenyl ring
260 - 2805,000 - 15,000π → πPyridine ring
290 - 320< 1,000n → π*N and O atoms

Computational and Theoretical Investigations of 5 Chloro 2 3 Methylphenoxy Pyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for computational quantum chemistry, offering a balance between accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. For the analysis of 5-Chloro-2-(3-methylphenoxy)pyridine, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a 6-311G(d,p) basis set is a common and reliable choice for geometry optimization and property calculations. nih.govinpressco.com

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.net For this compound, this process involves calculating the forces on each atom and adjusting their positions until a stable, low-energy conformation is found.

Table 1: Selected Optimized Geometric Parameters for this compound This data is representative of typical values obtained from DFT/B3LYP calculations for similar structures.

ParameterBond/AngleValue
Bond Lengths
C-Cl1.745 Å
C-O (Pyridine side)1.368 Å
C-O (Phenyl side)1.380 Å
C-N (Pyridine)1.340 Å
C-C (Aromatic)1.390 - 1.405 Å
Bond Angles
C-O-C118.5°
Cl-C-C119.2°
O-C-N121.0°
Dihedral Angle
C-C-O-C45.2°

Electronic Structure Analysis

The electronic structure dictates the chemical properties and reactivity of a molecule. DFT calculations provide essential tools for analyzing electron distribution, charge transfer, and reactive sites.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability, chemical reactivity, and the energy required for electronic excitation. researchgate.netnih.gov A smaller gap suggests higher reactivity and easier electronic transitions. nih.gov

For this compound, the HOMO is expected to be primarily localized on the electron-rich 3-methylphenoxy (cresol) moiety, which acts as the electron-donating part of the molecule. Conversely, the LUMO is anticipated to be distributed over the electron-deficient 5-chloropyridine ring, the electron-accepting portion. This spatial separation of frontier orbitals is characteristic of donor-acceptor systems.

Table 2: Calculated Frontier Orbital Energies and Energy Gap This data is representative of typical values obtained from DFT/B3LYP calculations.

ParameterEnergy (eV)
HOMO Energy-6.25 eV
LUMO Energy-1.48 eV
HOMO-LUMO Gap (ΔE) 4.77 eV
Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov The MEP surface is colored according to the local electrostatic potential: red indicates regions of most negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of most positive potential (electron-poor), which are favorable for nucleophilic attack. Green and yellow denote areas of intermediate potential.

In this compound, the most negative potential is concentrated around the electronegative nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the ether linkage, identifying them as primary sites for electrophilic interactions. The regions around the hydrogen atoms are characterized by positive potential.

Table 3: Representative MEP Values at Specific Atomic Sites This data is representative of typical values obtained from DFT calculations.

Atomic SitePotential (a.u.)Color Code
Pyridine Nitrogen (N)-0.045Red/Deep Yellow
Ether Oxygen (O)-0.038Yellow
Chlorine (Cl)-0.015Light Green
Aromatic Hydrogens+0.020Blue
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis transforms the complex molecular wavefunction into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure. uni-muenchen.de This method is particularly useful for quantifying intramolecular charge transfer and electron delocalization by examining interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy, E(2), calculated from second-order perturbation theory, measures the strength of these interactions. stackexchange.comwisc.edu

A significant interaction in this compound is the delocalization of electron density from the lone pairs of the ether oxygen atom into the antibonding (π) orbitals of the chloropyridine ring. This n → π interaction contributes to the stability of the molecule and is indicative of charge transfer from the phenoxy group to the pyridine ring.

Table 4: Key NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) This data is representative of typical values obtained from NBO analysis.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (O)π* (Carom-Npy)21.5Intramolecular Charge Transfer
LP (Npy)σ* (Carom-Carom)5.8Hyperconjugation
π (Cphen-Cphen)π* (Cpy-Cpy)2.5π-system Conjugation

Vibrational Frequency Calculations and Spectral Simulation

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, each normal mode of vibration can be assigned to specific atomic motions, such as stretching, bending, or twisting of bonds. uomustansiriyah.edu.iq These calculated spectra can be compared with experimental data to confirm the molecular structure. DFT methods are highly effective for this purpose, though calculated frequencies are often scaled by a small factor to correct for anharmonicity and basis set limitations.

For this compound, characteristic vibrational modes include the C-Cl stretching vibration, the asymmetric and symmetric C-O-C stretching of the ether group, and various stretching and bending modes associated with the pyridine and phenyl rings. elixirpublishers.comresearchgate.netresearchgate.net

Table 5: Selected Calculated Vibrational Frequencies and Their Assignments This data is representative of typical values obtained from DFT/B3LYP calculations.

AssignmentCalculated Frequency (cm⁻¹)Experimental Range (cm⁻¹)
Aromatic C-H Stretch30803000-3100
Pyridine Ring Stretch15851570-1600
Asymmetric C-O-C Stretch12451220-1260
Pyridine Ring Breathing998990-1010
C-Cl Stretch780750-850

¹H and ¹³C NMR Chemical Shift Prediction (GIAO method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for predicting the nuclear magnetic resonance (NMR) chemical shifts of molecules. This method is effective because it provides a good correlation between calculated and experimental values, aiding in the structural elucidation of compounds.

For this compound, theoretical chemical shifts for both ¹H and ¹³C can be calculated. These predictions are based on the optimized molecular geometry of the compound. The predicted values are typically reported in parts per million (ppm) and are compared against a standard reference, commonly tetramethylsilane (B1202638) (TMS).

The predicted chemical shifts for the aromatic protons of the pyridine and phenoxy rings are influenced by the electronic environment created by the chloro and methyl substituents, as well as the ether linkage. The carbon atoms in the aromatic rings also exhibit distinct chemical shifts based on their proximity to the nitrogen atom, the chlorine atom, and the phenoxy group. The carbon atom attached to the nitrogen in the pyridine ring (C2) is expected to be significantly deshielded. testbook.com

Predicted ¹H NMR Chemical Shifts (GIAO)

Atom NumberPredicted Chemical Shift (ppm)
H (pyridine ring)7.0 - 8.5
H (phenoxy ring)6.8 - 7.3
H (methyl group)2.3 - 2.5

Predicted ¹³C NMR Chemical Shifts (GIAO)

Atom NumberPredicted Chemical Shift (ppm)
C2 (pyridine)~160
C3 (pyridine)~110
C4 (pyridine)~140
C5 (pyridine)~125
C6 (pyridine)~115
C (phenoxy C-O)~155
C (phenoxy C-CH₃)~140
C (phenoxy)115 - 130
C (methyl)~20

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscape of a molecule over time. nih.gov By simulating the atomic motions, MD provides insights into the flexibility of the molecule and the accessible conformations in different environments. nih.gov

For this compound, MD simulations can be employed to study the rotational freedom around the C-O-C ether linkage. The simulations would reveal the preferred dihedral angles and the energy barriers associated with the rotation of the phenoxy group relative to the pyridine ring. This analysis helps in understanding the molecule's three-dimensional structure and its potential interactions with other molecules. The choice of force fields, such as GAFF or OPLS, is crucial for obtaining accurate potential energy profiles. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Bonding Characteristics

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the electron density to characterize the chemical bonding within a molecule. nih.gov By identifying bond critical points (BCPs) and analyzing the properties of the electron density at these points, QTAIM can distinguish between covalent and non-covalent interactions. researchgate.net

In this compound, QTAIM analysis can be used to investigate the nature of the C-Cl, C-N, C-O, and C-H bonds. The analysis would provide quantitative data on the electron density (ρ) and its Laplacian (∇²ρ) at the BCPs, which are indicative of the bond strength and type. For instance, a high ρ and a negative ∇²ρ are characteristic of a shared (covalent) interaction, while low ρ and positive ∇²ρ suggest a closed-shell (ionic or van der Waals) interaction. This method is also valuable for identifying and characterizing intramolecular hydrogen bonds. nih.govresearchgate.net

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice. scirp.orgnih.gov By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, it is possible to identify regions of close contact between neighboring molecules. researchgate.net

Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Interaction TypeContribution (%)
H···H> 40%
C···H / H···C> 20%
Cl···H / H···Cl> 5%
O···H / H···O> 5%
N···H / H···N> 1%

Energy Framework Analysis for Crystal Stability

Energy framework analysis is a computational tool that builds upon Hirshfeld surface analysis to visualize and quantify the energetic aspects of crystal packing. It calculates the interaction energies between a central molecule and its neighbors and represents them as a framework of cylinders, where the thickness of the cylinders corresponds to the strength of the interaction.

For this compound, this analysis would provide a visual representation of the energy landscape within the crystal. It would highlight the dominant intermolecular interactions responsible for the stability of the crystal lattice. By calculating the electrostatic, dispersion, polarization, and repulsion components of the interaction energies, a detailed understanding of the forces holding the crystal together can be achieved.

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical studies on reaction mechanisms involve the use of quantum chemical calculations to map out the potential energy surface of a chemical reaction. This allows for the identification of transition states, intermediates, and the calculation of activation energies, providing a detailed understanding of the reaction pathway.

For this compound, theoretical studies could investigate various reactions, such as nucleophilic aromatic substitution of the chlorine atom or the cleavage of the ether linkage. By modeling the reaction pathway, it is possible to predict the feasibility of a reaction, understand the role of catalysts, and design more efficient synthetic routes. The calculations would involve optimizing the geometries of reactants, products, and transition states and then calculating their relative energies.

Chemical Reactivity and Transformation Pathways

Reactions at the Pyridine (B92270) Nitrogen Atom

The nitrogen atom of the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, making it basic and available for protonation. uoanbar.edu.iq The basicity of pyridine (Kb ≈ 2.3 x 10⁻⁹) is significantly lower than that of aliphatic amines due to the higher s-character of the sp² orbital, which holds the lone pair more tightly to the nucleus. uoanbar.edu.iq In 5-Chloro-2-(3-methylphenoxy)pyridine, the presence of the electron-withdrawing chloro group and the phenoxy group is expected to further decrease the electron density on the nitrogen atom, thus reducing its basicity compared to unsubstituted pyridine. When a molecule has multiple potential basic sites, protonation will occur at the site that leads to the most stable conjugate acid. youtube.com In this case, protonation of the pyridine nitrogen is the most favorable pathway.

The pyridine nitrogen can react with electrophiles, such as alkyl halides, to form quaternary pyridinium (B92312) salts. This is a type of Sₙ2 reaction where the nitrogen atom acts as the nucleophile. nih.gov The reaction rate and success are influenced by the nucleophilicity of the pyridine, the nature of the alkylating agent, and steric hindrance. For instance, this compound can be expected to react with various alkylating agents to yield the corresponding N-alkylated pyridinium salts. The quaternization of pyridines has been demonstrated with a variety of reagents, including acrylamide (B121943) and its derivatives, which can be a key step in functionalizing the pyridine ring. google.com

Table 1: Examples of Quaternizing Agents for Pyridines

Reagent ClassSpecific ExampleExpected Product Type
Alkyl HalidesMethyl IodideN-Methyl Pyridinium Iodide Salt
Alkyl TosylatesMethyl TosylateN-Methyl Pyridinium Tosylate Salt
Activated AlkenesAcrylamideN-(2-Carbamoylethyl) Pyridinium Salt google.com

Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is electron-deficient, making it more susceptible to nucleophilic aromatic substitution (SₙAr) than benzene (B151609), particularly at the 2- and 4-positions. vaia.comyoutube.com In this compound, there are two potential sites for SₙAr: the C-5 position bearing the chloro group and the C-2 position bearing the phenoxy group.

The chlorine atom at the C-5 position can be displaced by various nucleophiles. The reactivity of halopyridines in SₙAr reactions is well-documented, with amines being particularly effective nucleophiles. youtube.com For example, the reaction of 2-chloropyridines with amines can introduce a new nitrogen substituent on the pyridine ring. youtube.com Similarly, the chlorine atom of 5-chloro-2-nitropyridine (B1630408) can be displaced by glutathione. nih.gov The reaction of 5-bromo-2-chloropyridine (B1630664) with amines under neat conditions (no catalyst) shows a preference for substitution at the 2-chloro position, indicating the high reactivity of this site. researchgate.net

The phenoxy group at the C-2 position could also potentially be displaced by strong nucleophiles, although the C-Cl bond is generally more labile. The hydrolysis of 2-chloropyridine (B119429) to 2-hydroxypyridine (B17775) (which exists as 2-pyridone) is a known nucleophilic substitution reaction. acs.org

Electrophilic Aromatic Substitution on the Phenoxy Moiety

The pyridine ring itself is highly resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. uoanbar.edu.iq Any such reaction would likely occur at the C-3 or C-5 position under harsh conditions. uoanbar.edu.iq

The phenoxy ring, however, is an activated system for electrophilic aromatic substitution. The oxygen atom can donate electron density to the ring, directing incoming electrophiles to the ortho and para positions. In this compound, the phenoxy group is substituted with a methyl group at the meta position. The directing effects of the ether oxygen and the methyl group would favor electrophilic attack at the positions ortho and para to the oxygen, and ortho/para to the methyl group. However, the electron-withdrawing effect of the attached 5-chloropyridin-2-yl group will deactivate the phenoxy ring to some extent compared to unsubstituted anisole (B1667542) or toluene.

Cross-Coupling Reactions for Further Functionalization

The carbon-chlorine bond at the C-5 position provides a versatile handle for further functionalization through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.

Kumada-Tamao-Corriu Coupling: Cobalt-catalyzed cross-coupling reactions between chloropyridines and Grignard reagents have been shown to be effective. oup.comoup.com For example, 2-chloropyridine reacts with benzylmagnesium chloride in the presence of a cobalt catalyst to yield 2-benzylpyridine (B1664053) in high yield. oup.comoup.com This methodology could be applied to this compound to introduce various alkyl or aryl groups at the 5-position.

Suzuki-Miyaura Coupling: While palladium-catalyzed Suzuki reactions are widely used, nickel catalysis has emerged as a powerful alternative for the cross-coupling of chloropyridines with boronic acids or their derivatives. rsc.org However, the coupling of 2-chloropyridines can sometimes be challenging due to the formation of inactive nickel complexes. rsc.org

Buchwald-Hartwig Amination: Palladium-catalyzed amination is a key method for forming C-N bonds. The reaction of 5-bromo-2-chloropyridine with amines using a palladium-Xantphos catalyst system selectively occurs at the C-Br bond, demonstrating the fine-tuning possible in these reactions. researchgate.net A similar approach could be envisioned for the selective amination at the C-Cl bond of the title compound.

Cross-Electrophile Coupling: Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides offers a direct method for alkylation without the need to pre-form organometallic reagents. nih.gov

Table 2: Potential Cross-Coupling Reactions for this compound

Reaction NameCoupling PartnerCatalyst System (Example)Resulting Bond
Kumada CouplingAlkyl/Aryl Grignard ReagentCo(acac)₂ oup.comoup.comC-C
Suzuki CouplingAryl/Alkyl Boronic AcidNi(dppf)Cl₂ / Pd(PPh₃)₄C-C
Buchwald-Hartwig AminationAminePd₂(dba)₃ / Xantphos researchgate.netC-N
Stille CouplingOrganostannanePd(PPh₃)₄C-C

Oxidation and Reduction Chemistry

Oxidation: Pyridines can be oxidized to their corresponding N-oxides using oxidizing agents like peracetic acid, m-chloroperbenzoic acid (m-CPBA), or Oxone. nih.govwikipedia.org The oxidation of 2-chloropyridine gives 2-chloropyridine-N-oxide. wikipedia.org Therefore, this compound would be expected to form this compound N-oxide upon treatment with a suitable oxidant. The formation of the N-oxide can significantly alter the reactivity of the pyridine ring, for example, by making it more susceptible to certain nucleophilic and electrophilic substitutions. researchgate.net

Reduction: The chloro substituent on the pyridine ring can be removed via reductive dehalogenation. Catalytic hydrogenation using catalysts like palladium on carbon is a common method for this transformation. oregonstate.edu For instance, 2-amino-4-chloropyrimidine (B19991) has been successfully dehalogenated using catalytic reduction methods. oregonstate.edu This suggests that this compound could be reduced to 2-(3-methylphenoxy)pyridine.

This compound: A Review of its Chemical Reactivity and Transformative Potential

The heterocyclic compound this compound is a substituted pyridine derivative featuring a chlorine atom at the 5-position and a 3-methylphenoxy group at the 2-position of the pyridine ring. This arrangement of functional groups imparts a unique chemical character to the molecule, influencing its reactivity towards various chemical transformations. This article explores the chemical reactivity and potential transformation pathways of this compound, drawing upon established principles of pyridine chemistry and the behavior of related compounds.

The reactivity of this compound is primarily dictated by the interplay of its three key structural components: the electron-deficient pyridine ring, the chlorine substituent, and the phenoxy ether linkage. The pyridine nitrogen atom deactivates the ring towards electrophilic attack while activating the positions ortho and para to it for nucleophilic substitution. uoanbar.edu.iqquora.com

A study on the reactivity of 2-fluoro- and 2-chloropyridines towards sodium ethoxide demonstrated that substituents at the 5-position generally enhance the rate of nucleophilic substitution at the 2-position. epfl.ch This suggests that the chloro group in this compound could subtly influence the reactivity of the 2-position towards nucleophiles.

Electrophilic aromatic substitution on the pyridine ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. quora.comquimicaorganica.org Such reactions typically require harsh conditions and tend to occur at the 3- and 5-positions, where the intermediate carbocations are least destabilized. quimicaorganica.orgquora.com In the case of this compound, the 5-position is already substituted with a chlorine atom. Therefore, any electrophilic attack on the pyridine ring would likely be directed to the 3-position. The presence of the 3-methylphenoxy group at the 2-position, being an ortho, para-director, would primarily activate the attached phenyl ring towards electrophilic substitution rather than the pyridine ring itself.

The carbon-oxygen bond of the phenoxy ether is a significant site of reactivity. Ethers can undergo cleavage under strongly acidic conditions, typically in the presence of strong hydrohalic acids like HBr or HI. wikipedia.orglibretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. masterorganicchemistry.commasterorganicchemistry.com

For an aryl alkyl ether, the cleavage consistently yields a phenol (B47542) and an alkyl halide because the sp2-hybridized carbon of the aromatic ring is resistant to SN2 attack. libretexts.orgmasterorganicchemistry.com In the case of this compound, acidic cleavage would be expected to break the bond between the oxygen and the pyridine ring, leading to the formation of 5-chloro-2-hydroxypyridine (B146416) (or its tautomer, 5-chloro-2(1H)-pyridone) and 3-methylphenol.

Table 1: Predicted Products of Ether Cleavage

Reactant Reagents Predicted Products

The chlorine atom at the 5-position can participate in various substitution and coupling reactions, characteristic of aryl halides. For example, it can be a substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. These reactions would allow for the introduction of a wide range of substituents at the 5-position, providing a pathway to a diverse array of derivatives.

A study on a related compound, 5-bromo-6-chloropyridin-3-yl fluorosulfate, demonstrated the chemoselective nature of Suzuki couplings, where different halogen substituents could be reacted sequentially. nih.gov This suggests that the chlorine at the 5-position of this compound could be selectively targeted under appropriate catalytic conditions.

Tautomerism is a significant phenomenon in heterocyclic chemistry, particularly for substituted pyridines that can exist in different isomeric forms. For this compound itself, tautomerism is not a prominent feature. However, if the molecule is transformed into a derivative containing a hydroxyl group on the pyridine ring, tautomeric equilibria become highly relevant.

For example, the product of the ether cleavage, 5-chloro-2-hydroxypyridine, exists in a tautomeric equilibrium with its corresponding pyridone form, 5-chloro-2(1H)-pyridone. rsc.org The position of this equilibrium is influenced by factors such as the solvent, temperature, and the presence of other substituents. Generally, in the solid state and in solution, the pyridone form is often favored due to its greater stability, which can be attributed to factors like amide resonance and intermolecular hydrogen bonding.

Table 2: Tautomeric Equilibrium of a Potential Derivative

Hydroxy Form Pyridone Form

The study of such tautomeric equilibria is crucial as the different tautomers can exhibit distinct chemical and physical properties, influencing their reactivity in subsequent transformations.

Synthesis and Characterization of Advanced Derivatives

Modification of the Phenoxy Substituent

Modifications to the 3-methylphenoxy moiety would likely involve standard aromatic substitution reactions, although the directing effects of the existing methyl and aryloxy ether groups would be critical. Potential reactions could include:

Further Alkylation or Functionalization of the Methyl Group: The benzylic protons of the methyl group could potentially undergo radical halogenation followed by nucleophilic substitution to introduce further functional groups.

Electrophilic Aromatic Substitution: The phenoxy ring is activated by the oxygen atom and the methyl group (ortho-, para-directing). Therefore, electrophilic substitution reactions such as nitration or halogenation would likely occur at positions ortho and para to the ether linkage and the methyl group. The precise regioselectivity would depend heavily on steric hindrance and reaction conditions.

Currently, specific examples and detailed research findings for these modifications on 5-Chloro-2-(3-methylphenoxy)pyridine are not documented in publicly accessible literature.

Functionalization of the Pyridine (B92270) Ring at C-3 and C-4 Positions

The pyridine ring in this compound is electron-deficient, which dictates its reactivity. The C-2, C-4, and C-6 positions are the most electron-poor. With positions C-2 and C-5 already substituted, functionalization would target the remaining C-3, C-4, and C-6 positions.

General strategies for pyridine functionalization that could theoretically be applied include:

Directed Ortho-Metalation (DoM): A directing group is typically required to achieve selective deprotonation and subsequent functionalization at a specific position. Without a suitable directing group on the this compound structure, achieving selective C-3 or C-4 functionalization via this method would be challenging.

C-H Activation/Functionalization: Modern palladium-catalyzed C-H activation reactions offer a powerful tool for functionalizing pyridine rings. nih.gov These reactions often require specific directing groups to control regioselectivity. For instance, methods for the C4-selective sulfonylation of pyridine have been developed, which involve activation with triflic anhydride (B1165640) followed by a base-mediated addition of a sulfinate salt. d-nb.info

Nucleophilic Aromatic Substitution (SNAr): While the chlorine at C-5 is a potential site for nucleophilic attack, functionalization at C-3 or C-4 via SNAr would require the introduction of a suitable leaving group at these positions.

A patent for the synthesis of 5-chloro-2,3-dihydroxypyridine describes a method starting from 2-amino-5-chloropyridine (B124133), which undergoes nitration at the C-3 position after initial diazotization and hydroxylation. google.com This indicates that electrophilic attack at the C-3 position of a suitably activated 5-chloropyridine derivative is feasible.

Table 1: Potential Functionalization Reactions for the Pyridine Ring

PositionReaction TypePotential ReagentsExpected Product Type
C-3NitrationHNO₃/H₂SO₄5-Chloro-3-nitro-2-(3-methylphenoxy)pyridine
C-4Metalationn-BuLi/TMP4-Lithio-5-chloro-2-(3-methylphenoxy)pyridine
C-3/C-4HalogenationNBS/NCSHalogenated derivatives

Note: This table represents theoretical applications of known chemical reactions to the target compound, as direct experimental data is not available.

Introduction of Additional Heterocyclic Systems

Attaching another heterocyclic ring to the this compound scaffold would typically involve cross-coupling reactions. This would necessitate prior functionalization of either the parent molecule or the incoming heterocycle with a suitable reactive group (e.g., a boronic acid/ester or a halide).

For example, if a bromo or iodo group were introduced at the C-3 or C-4 position of the pyridine ring, a Suzuki or Stille coupling reaction could be employed to introduce a heterocyclic moiety. Conversely, converting the chlorine at C-5 to a different functional group could also enable such couplings. Research on the synthesis of novel star-shaped molecules demonstrates the linking of different heterocyclic systems to a central core, often through reactions forming amide or other linker bonds after initial functionalization. nih.gov

A study on the reactivity of 5-chloro-2-(chloroacetamido)pyridine shows that the chloroacetamido group can be used to build a thiazolidine (B150603) ring, which is subsequently condensed with aldehydes. d-nb.info This suggests that functionalizing the 2-position with a reactive side chain could be a viable strategy for introducing new heterocyclic systems.

Structure-Chemical Reactivity Relationships of Derivatives

The relationship between the structure of a substituted pyridine and its chemical reactivity is a fundamental concept in heterocyclic chemistry. The electronic properties of substituents significantly influence the reactivity of the pyridine ring towards both electrophiles and nucleophiles.

Electron-Donating Groups (EDGs): If an EDG were introduced onto the phenoxy ring, it would increase the electron density of the entire molecule, potentially making the pyridine ring slightly less susceptible to nucleophilic attack but more reactive towards electrophiles.

Electron-Withdrawing Groups (EWGs): Conversely, an EWG on the phenoxy ring would decrease electron density, making the pyridine ring more electrophilic and thus more reactive towards nucleophiles, particularly at the C-4 and C-6 positions. The existing chlorine at C-5 already acts as a weak deactivating group.

Studies on the reactions of sulfate (B86663) radicals with substituted pyridines confirm that the reaction rates are highly dependent on the nature and position of the substituents. chemsrc.com For any synthesized derivatives of this compound, a systematic study comparing their reaction rates in benchmark reactions (e.g., nucleophilic substitution of the C-5 chlorine) would be necessary to establish quantitative structure-reactivity relationships. However, such specific studies for this compound family have not been found in the reviewed literature.

Potential Non Biological Applications and Future Research Directions

Role as Ligands in Coordination Chemistry

The pyridine (B92270) nitrogen atom in 5-Chloro-2-(3-methylphenoxy)pyridine possesses a lone pair of electrons, making it a potential coordination site for metal ions. Pyridine and its derivatives are well-established ligands in coordination chemistry, forming stable complexes with a wide variety of transition metals. nih.gov The electronic properties of the pyridine ring, and thus its coordinating ability, can be tuned by the substituents. The presence of an electron-withdrawing chlorine atom at the 5-position and an electron-donating phenoxy group at the 2-position of the pyridine ring in the target molecule would modulate its basicity and affinity for metal centers.

Research on structurally related compounds supports this potential. For instance, Schiff bases derived from 2-amino-5-chloropyridine (B124133) have been used to synthesize Co(II) and Cu(II) metal complexes. researchgate.net Similarly, 5-chloro-2,3-dihydroxypyridine has been shown to form complexes with a range of transition metals, including molybdenum, tungsten, osmium, and rhenium. researchgate.net These examples suggest that this compound could act as a monodentate ligand through its pyridine nitrogen. Furthermore, the ether oxygen of the phenoxy group could potentially participate in chelation, allowing the molecule to act as a bidentate ligand, although this is less common for simple aryl ethers.

Future research could involve the synthesis and characterization of metal complexes of this compound with various transition metals. Investigating the structural and electronic properties of these potential complexes could reveal interesting magnetic, optical, or catalytic behaviors.

Table 1: Examples of Metal Complexes with Related Pyridine Ligands This table is for illustrative purposes and shows the potential for this compound to act as a ligand based on the behavior of similar compounds.

Ligand Metal Ion(s) Resulting Complex Type Reference
Schiff base of 2-amino-5-chloropyridine Co(II), Cu(II) Binuclear complexes researchgate.net
5-Chloro-2,3-dihydroxypyridine Mo(VI), W(VI), Os(VI), Re(V) Oxo-complexes researchgate.net
2-pyridin-2-yl-1,10-phenanthroline Fe(II), Co(II), Ni(II), Cu(II), Zn(II), Ru(II), Os(II) ML₂ coordination compounds nih.gov
Schiff base of 2-amino-3-methylpyridine Pd(II), Co(II), Cu(II), Ag(I) Crystalline and bioactive complexes ekb.eg

Applications in Materials Science (e.g., Polymer Chemistry, Liquid Crystals)

The rigid, aromatic structure of this compound makes it a candidate for incorporation into advanced materials such as polymers and liquid crystals.

In polymer chemistry, monomers containing pyridine rings are known to impart specific properties to the resulting polymers, such as thermal stability, metal-coordinating ability, and altered solubility. While no polymers specifically incorporating this compound have been reported, poly(phenoxy-imine)s containing pyridine units have been synthesized and characterized. researchgate.net This suggests that our target compound, with appropriate functionalization, could serve as a monomer or a precursor to a monomer for the synthesis of novel polymers with tailored properties.

The field of liquid crystals (LCs) offers another promising avenue. The elongated, calamitic (rod-like) shape of molecules is a key factor for the formation of liquid crystalline phases. ku.dk Many liquid crystals are based on aromatic cores, including those containing pyridine and pyrimidine (B1678525) rings. aps.org The structure of this compound, with its linked phenyl and pyridine rings, provides a basic scaffold that could be further functionalized to enhance its mesogenic (liquid crystal-forming) properties. For instance, the addition of flexible alkyl or alkoxy chains to the phenyl ring could lead to the expression of nematic or smectic phases. Research on lipid-based liquid crystalline materials has also shown their potential in controlled drug delivery systems, where changes in nanostructure can be triggered by external stimuli like temperature. nih.gov

Future work in this area could focus on the synthesis of derivatives of this compound with long-chain substituents and the investigation of their mesomorphic behavior through techniques like polarized optical microscopy and differential scanning calorimetry.

Synthetic Utility as Building Blocks for Complex Organic Molecules

Halogenated pyridines are valuable intermediates in organic synthesis due to the reactivity of the carbon-halogen bond, which can be exploited in various cross-coupling reactions. The chlorine atom at the 5-position of this compound can serve as a handle for introducing a wide range of functional groups.

For example, 2-chloro-5-bromopyridine has been used as a scaffold in solid-phase synthesis, demonstrating that the halogen atoms on the pyridine ring can be selectively functionalized using organometallic reagents. nih.gov Similarly, the synthesis of various heterocyclic compounds has been achieved using 5-chloro-2-(cyanoacetamido)pyridines as starting materials. researchgate.net These examples highlight the potential of this compound as a building block. The chlorine atom could be substituted via nucleophilic aromatic substitution or participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination reactions.

This synthetic versatility would allow for the construction of more complex molecules with potential applications in pharmaceuticals, agrochemicals, or materials science. For instance, the synthesis of 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, which have shown anti-proliferative activity, involves the use of substituted pyridine precursors. mdpi.com Future research could explore the reactivity of the C-Cl bond in this compound in various coupling reactions to generate a library of novel compounds.

Catalytic Applications in Organic Transformations

Pyridine-based ligands are ubiquitous in catalysis, where they can be used to modulate the reactivity and selectivity of metal catalysts. While there is no specific information on the catalytic applications of this compound itself, its ability to coordinate to metal centers suggests its potential use as a ligand in catalysis.

The electronic and steric properties of the ligand are crucial in determining the outcome of a catalytic reaction. The specific substitution pattern of this compound would influence the electron density at the metal center and the steric environment around it. This could be advantageous in various catalytic transformations, such as hydrogenations, hydroformylations, or C-C bond-forming reactions. For example, 2-chloropyridine (B119429) is used as a catalyst for phase transfer reactions. nih.gov

Future investigations could involve screening metal complexes of this compound for catalytic activity in a range of organic reactions. Furthermore, the synthesis of chiral derivatives of this compound could open up possibilities in asymmetric catalysis.

Environmental Chemical Transformations and Degradation Pathways

Given the presence of a chlorinated aromatic system, the environmental fate of this compound is an important consideration. Pyridine-based compounds are used in a variety of applications, including as herbicides. epa.govvt.eduepa.govnpsec.us The environmental persistence and degradation pathways of these compounds are therefore of significant interest.

Chlorinated aromatic compounds can be subject to degradation through various mechanisms, including microbial degradation and photodegradation. nih.gov The persistence of some pyridine carboxylic acid herbicides in the environment, particularly in compost, has been a subject of study. vt.edunpsec.usvt.edu The degradation of these compounds is often slow and dependent on factors such as microbial activity, sunlight, moisture, and temperature. vt.edu The primary degradation mechanism for many pyridine herbicides is aerobic microbial action. vt.edu

Future research could focus on the environmental behavior of this compound, including its soil sorption, mobility, and biodegradability. Studies on its photodegradation in aqueous solutions and on soil surfaces would also provide valuable insights into its environmental persistence. Understanding these degradation pathways is crucial for assessing the potential environmental impact of this and structurally related compounds.

Emerging Research in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking. The structural motifs within this compound make it an interesting candidate for studies in this area.

The pyridine ring can act as a hydrogen bond acceptor, while the chlorine atom can participate in halogen bonding. mdpi.com The aromatic rings can engage in π-π stacking interactions. These interactions can be used to direct the self-assembly of molecules into well-defined, ordered structures. For example, azopyridine derivatives have been shown to form hierarchical supramolecular liquid crystals through hydrogen bonding. mdpi.com Furthermore, polypyridine coordination compounds can self-assemble into complex networks like interdigitated double helices through CH-π and π-π interactions. nih.gov The inclusion of pyridine-containing guest molecules within host molecules like cyclodextrins and pillararenes to form supramolecular assemblies has also been demonstrated. nih.govscielo.brnih.gov

Future research could explore the self-assembly of this compound in the solid state and in solution. Co-crystallization with hydrogen or halogen bond donors could lead to the formation of novel supramolecular architectures with interesting properties. The study of its interactions with macrocyclic hosts could also lead to the development of new sensor systems or responsive materials.

Q & A

Q. What are the recommended synthetic routes for 5-Chloro-2-(3-methylphenoxy)pyridine?

Answer: The synthesis of this compound typically involves nucleophilic aromatic substitution or cross-coupling reactions. For example:

  • Method A (Nucleophilic substitution): React 5-chloro-2-fluoropyridine with 3-methylphenol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Monitor reaction progress via TLC or HPLC .
  • Method B (Cross-coupling): Utilize Buchwald-Hartwig amination conditions with a palladium catalyst (e.g., Pd(OAc)₂/Xantphos) to couple 5-chloro-2-aminopyridine with 3-methylphenol derivatives .
    Critical Note: Optimize reaction time and temperature to avoid overhalogenation or byproduct formation.

Q. How should researchers characterize this compound’s purity and structure?

Answer: A multi-technique approach is essential:

  • Purity: Use reversed-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
  • Structural Confirmation:
    • NMR: Analyze 1H^1H and 13C^{13}C NMR spectra to verify substitution patterns (e.g., aromatic proton splitting) .
    • Mass Spectrometry: High-resolution ESI-MS or GC-MS to confirm molecular ion peaks (expected [M+H]⁺ at m/z 249.06) .
  • Crystallography: Single-crystal X-ray diffraction (SHELX refinement) resolves ambiguities in stereochemistry or bond angles .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Answer: Contradictions often arise from tautomerism or dynamic effects. To address this:

  • Variable Temperature NMR: Perform 1H^1H NMR at low temperatures (−40°C) to "freeze" conformational changes and clarify splitting patterns .
  • DFT Calculations: Compare experimental NMR shifts with computational models (e.g., Gaussian or ORCA software) to validate proposed structures .
  • XRD Cross-Verification: Use single-crystal XRD (refined via SHELXL) to unambiguously confirm bond lengths and angles .

Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?

Answer:

  • Functional Group Variation: Synthesize analogs with modified substituents (e.g., replacing 3-methylphenoxy with halogenated or electron-withdrawing groups) and assess biological activity (e.g., COX-2 inhibition, inspired by Etoricoxib analogs) .
  • Pharmacophore Mapping: Use molecular docking (AutoDock Vina or Schrödinger) to predict binding interactions with target proteins (e.g., Jumonji demethylases or cyclooxygenases) .
  • In Vivo/In Vitro Correlation: Compare computational predictions with enzyme inhibition assays (e.g., IC₅₀ measurements) to validate SAR hypotheses .

Q. How can researchers optimize reaction yields in gram-scale synthesis?

Answer:

  • Catalyst Screening: Test palladium catalysts (e.g., Pd(dba)₂ vs. PdCl₂) and ligands (Xantphos vs. BINAP) to enhance coupling efficiency .
  • Solvent Optimization: Replace polar aprotic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to improve solubility and reduce side reactions .
  • Process Monitoring: Use inline FTIR or Raman spectroscopy to track intermediate formation and adjust parameters in real time .

Q. What advanced techniques are suitable for studying its metabolic stability?

Answer:

  • Microsomal Assays: Incubate the compound with liver microsomes (human or rodent) and analyze metabolites via LC-MS/MS .
  • Isotope Labeling: Synthesize 13C^{13}C- or 2H^{2}H-labeled analogs to trace metabolic pathways and identify vulnerable sites (e.g., pyridine ring oxidation) .
  • CYP450 Inhibition Studies: Use fluorometric assays to assess interactions with cytochrome P450 enzymes (e.g., CYP3A4) .

Experimental Design & Safety

Q. What safety precautions are critical during handling?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (WGK 3 hazard classification) .
  • Ventilation: Use fume hoods for reactions involving volatile intermediates (e.g., chlorinated byproducts) .
  • Waste Disposal: Neutralize acidic/basic residues before disposal and store in closed containers labeled for hazardous waste .

Q. How should researchers design stability studies for this compound?

Answer:

  • Forced Degradation: Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (acid/base) to identify degradation products .
  • HPLC-PDA: Use photodiode array detection to track UV spectral changes indicative of decomposition .
  • Long-Term Storage: Store samples at −20°C under inert gas (N₂ or Ar) to prevent oxidation .

Data Interpretation & Troubleshooting

Q. How to address low crystallinity in XRD analysis?

Answer:

  • Crystallization Solvent: Screen solvents (e.g., DCM/hexane vs. EtOAc) to obtain diffraction-quality crystals .
  • Additive Screening: Introduce co-crystallization agents (e.g., crown ethers) to stabilize crystal packing .
  • SHELX Refinement: Use TWINABS for twinned crystals and refine hydrogen atom positions with SHELXL restraints .

Q. Why might NMR spectra show unexpected splitting patterns?

Answer:

  • Dynamic Effects: Rotameric interconversion of the 3-methylphenoxy group can cause averaged signals. Use VT-NMR or 2D NOESY to confirm .
  • Impurity Interference: Purify the compound via column chromatography (silica gel, hexane/EtOAc) or recrystallization to remove paramagnetic contaminants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.